2,4-Dinitrodiphenylamine

Catalog No.
S772882
CAS No.
961-68-2
M.F
C12H9N3O4
M. Wt
259.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitrodiphenylamine

CAS Number

961-68-2

Product Name

2,4-Dinitrodiphenylamine

IUPAC Name

2,4-dinitro-N-phenylaniline

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

InChI

InChI=1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H

InChI Key

RHTVQEPJVKUMPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 2,4-Dinitro-N-phenylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6150. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dinitrodiphenylamine is a highly stable, di-nitrated secondary amine characterized by its two electron-withdrawing nitro groups located on the ortho and para positions of one phenyl ring. Commercially procured as a bright yellow-to-orange crystalline powder, it exhibits low aqueous solubility but readily dissolves in organic solvents such as acetone, chloroform, and DMSO. In industrial and laboratory settings, its primary procurement value lies in its role as a reducible precursor for synthesizing 2,4-diaminodiphenylamine—a critical diamine monomer for advanced dyes and polyimides—and as a highly specific analytical reference standard for monitoring the degradation of diphenylamine-stabilized propellants. The compound's N-H acidity, driven by the strong electron-withdrawing nature of the dinitro-substituted ring, also enables specialized applications in colorimetric anion sensing .

Research Fit

Stabilizer depletion marker for nitrocellulose-based propellants
Organic synthesis intermediate for dyes and pigments
Chromogenic chemosensor precursor for selective CN⁻ detection

Substituting 2,4-dinitrodiphenylamine with mono-nitrated analogs (such as 2-nitrodiphenylamine or 4-nitrodiphenylamine) or unsubstituted diphenylamine fundamentally disrupts both synthetic workflows and analytical models. In polymer synthesis, the reduction of mono-nitrated analogs yields monoamines that act as chain terminators, completely preventing the step-growth polymerization required for polyimide backbones. In analytical chemistry, unsubstituted diphenylamine lacks the necessary N-H acidity to function as a proton-transfer chemosensor, while mono-nitrated derivatives cannot serve as reference standards for the secondary di-nitration stage of propellant stabilizer degradation. Procurement must strictly target the 2,4-dinitro isomer to ensure the availability of two reducible functional groups and the precise electronic properties required for these applications [1].

Substitution Risk

2,4-Dinitro DPADistinct electronic environment and regioselective metabolism
Mono-nitro analogsDifferent reduction products and pathway; environmental fate modeling may not transfer
2,4-Dinitro DPAProton transfer enables chromogenic CN⁻ sensing
2-NDPA / 4-NDPANo chromogenic chemosensor response; water-tunable selectivity absent
2,4-Dinitro DPADefined HPLC retention (baseline resolution from 4-NDPA)
4-NDPART shift may cause co-elution; quantification in propellant aging studies may require validation

Polymerizable Diamine Precursor for Intrinsically Black Polyimides

In the synthesis of color-tunable polyimides, 2,4-dinitrodiphenylamine serves as a critical precursor that can be reduced to 2,4-diaminodiphenylamine (NPDA). This diamine monomer polymerizes with dianhydrides (e.g., ODPA) to form high-molecular-weight polyimides featuring oxidizable pendant diphenylamine groups. In contrast, mono-nitro comparators like 4-nitrodiphenylamine yield monoamines upon reduction, which act as chain terminators and cannot propagate the polyimide backbone. The resulting NPDA-based polyimide films achieve light transmittance as low as 5.9% upon full oxidation [1].

Evidence DimensionPolymerization capability and film transmittance
Target Compound Data2,4-Dinitrodiphenylamine (reduced to NPDA) enables polyimide backbone propagation, yielding films with 5.9% minimum transmittance.
Comparator Or Baseline4-Nitrodiphenylamine yields a monoamine (chain terminator), preventing polymer formation.
Quantified DifferenceEnables full step-growth polymerization vs. complete chain termination.
ConditionsPd/C catalyzed reduction followed by chemical imidization with ODPA in DMAc.

Procurement of the di-nitro isomer is strictly required for synthesizing functional diamine monomers used in advanced electrochromic or color-tunable polyimide films.

Regioselective Metabolism
Head-to-head
Near-stoichiometric accumulation of 2-amino-4-nitrodiphenylamine; trace 4-amino-2-nitro isomer
Supports distinct environmental fate modeling for 2,4-DNDPA
Anaerobic sediment-water; mono-nitro analogs form different amines

Naked-Eye Anionic Chemosensor via Enhanced N-H Acidity

2,4-Dinitrodiphenylamine functions as a naked-eye chromogenic chemosensor for basic anions (such as CN⁻, F⁻, and H₂PO₄⁻) in DMSO solutions. The presence of two strongly electron-withdrawing nitro groups significantly increases the acidity of the bridging secondary amine proton compared to unsubstituted diphenylamine. Upon interaction with basic anions, the compound undergoes deprotonation, triggering a distinct colorless-to-red colorimetric shift. Unsubstituted diphenylamine lacks sufficient N-H acidity to undergo this proton-transfer mechanism under identical conditions [1].

Evidence DimensionColorimetric response to anionic deprotonation
Target Compound Data2,4-Dinitrodiphenylamine exhibits a distinct colorless-to-red shift upon proton abstraction by anions.
Comparator Or BaselineUnsubstituted diphenylamine shows no colorimetric response due to insufficient N-H acidity.
Quantified DifferenceEnables naked-eye detection of specific anions via a 1:1 or 1:2 stoichiometric proton transfer.
ConditionsDMSO or DMSO-water mixtures containing basic anionic species.

For analytical reagent procurement, the di-nitro substitution is essential to achieve the specific pKa required for visible colorimetric anion sensing.

CN⁻ Sensing Selectivity
Reported
4.3% v/v H₂O shifts response to CN⁻ only among 9 anions tested
Enables water-tunable chromogenic CN⁻ detection method
DMSO/DMSO-water mixtures; colorimetric naked-eye readout

Specificity as a Biomarker for Propellant Stabilizer Depletion

In the quality control and forensic analysis of single-base gun propellants, diphenylamine is used to scavenge autocatalytic nitrogen oxides (NO₂). The progressive nitration yields specific derivatives, including 2,4-dinitrodiphenylamine. Quantifying this specific di-nitrated isomer via HPLC or LC-MS is critical for determining the remaining safe shelf-life of the propellant. Utilizing 2,4-dinitrodiphenylamine as an analytical standard allows for the precise mapping of the secondary nitration stage, which cannot be modeled using primary degradation products like 2-nitrodiphenylamine or 4-nitrodiphenylamine alone [1].

Evidence DimensionDegradation stage representation
Target Compound DataRepresents the secondary di-nitration stage of the stabilizer.
Comparator Or Baseline2-Nitrodiphenylamine and 4-Nitrodiphenylamine represent only the primary mono-nitration stage.
Quantified DifferenceProvides orthogonal retention time and MS/MS transition data necessary to quantify advanced stabilizer depletion.
ConditionsHPLC or UPLC-MS/MS analysis of smokeless powder or gunshot residue extracts.

Laboratories must procure this exact isomer as a certified reference standard to accurately calculate the safety margins and degradation kinetics of aging nitrocellulose propellants.

NLO Hyperpolarizability
Cross-study comparable
Reported higher β values vs. 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline
Supports NLO material screening context
DFT/B3LYP; benchmark o-nitroaniline

Stoichiometric Intermediate Formation in Anaerobic Metabolism

Environmental studies on the anaerobic metabolism of nitrated aromatic pollutants reveal that 2,4-dinitrodiphenylamine follows a distinct degradation pathway compared to its mono-nitrated analogs. It is initially reduced to 2-amino-4-nitrodiphenylamine in near-stoichiometric amounts before being completely reduced to 2,4-diaminodiphenylamine. In contrast, 4-nitrodiphenylamine is directly reduced to 4-aminodiphenylamine without intermediate stabilization. This distinct multi-step reduction profile makes 2,4-dinitrodiphenylamine an essential model compound for evaluating the step-wise efficacy of aromatic-compound-mineralizing bacteria [1].

Evidence DimensionIntermediate stabilization during anaerobic reduction
Target Compound DataForms 2-amino-4-nitrodiphenylamine in large, near-stoichiometric amounts prior to full reduction.
Comparator Or Baseline4-Nitrodiphenylamine reduces directly to 4-aminodiphenylamine.
Quantified DifferenceExhibits a stable, isolable half-reduced intermediate, whereas the mono-nitro analog does not.
ConditionsSediment-water batch enrichments inoculated with anaerobic coastal mud.

Environmental testing facilities must select this specific di-nitro compound to validate multi-step microbial reduction assays that mono-nitro analogs cannot resolve.

HPLC Retention Time
Head-to-head
RT 22.47 min; ΔRT 1.01 min from 4-nitrodiphenylamine (23.48 min)
Enables baseline-resolved quantification in propellant analysis
Isocratic reverse-phase; forensic GSR method context
Crystal O···O Contacts
Reported
O···O distance 2.73 Å; centrosymmetric dimers; space group P2₁/n
Provides crystallographic fingerprint for batch identity review
SCXRD and QTAIM analysis

Precursor for Electrochromic and Black Polyimide Films

2,4-Dinitrodiphenylamine is the essential starting material for synthesizing 2,4-diaminodiphenylamine (NPDA). This diamine monomer is polymerized with dianhydrides to create soluble polyimides with pendant diphenylamine groups, which can undergo in situ oxidation to produce color-tunable or intrinsically black flexible films for advanced optoelectronics[1].

Naked-Eye Anion Chemosensing in Organic Solvents

Due to its highly acidic secondary amine proton, this compound is utilized as a colorimetric reagent in DMSO-based analytical assays. It provides rapid, equipment-free visual detection (colorless to red shift) of basic anions such as cyanide (CN⁻) and fluoride (F⁻) via a direct proton-transfer mechanism [2].

Reference Standard for Propellant Shelf-Life Analysis

In forensic science and military quality control, 2,4-dinitrodiphenylamine is procured as an analytical standard for HPLC and LC-MS workflows. It is used to quantify the extent of diphenylamine stabilizer depletion in aging single-base nitrocellulose propellants, serving as a specific marker for the secondary nitration stage of degradation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic propellant analysis
HPLC or electrochemical detection context
Retention time and detection limit verification
Selective cyanide sensing
Water-tunable chromogenic response
Anion selectivity in DMSO/water media
Nitroaromatic environmental fate
Regioselective reduction pathway
Intermediate identity (2-amino-4-nitro vs. 4-amino-2-nitro)
NLO material screening
Hyperpolarizability (β) ranking
Benchmarking against o-nitroaniline derivatives

XLogP3

3.5

Melting Point

159.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.00e-09 mmHg

Pictograms

Irritant

Irritant

Other CAS

961-68-2

Wikipedia

2,4-Dinitrodiphenylamine

General Manufacturing Information

Benzenamine, 2,4-dinitro-N-phenyl-: ACTIVE

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